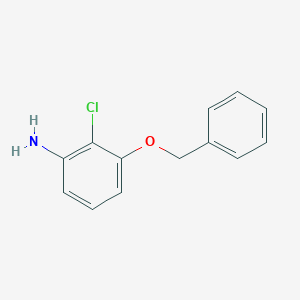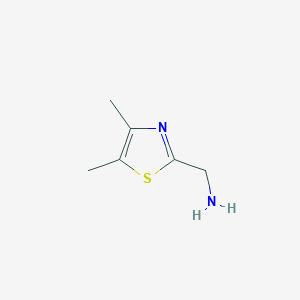
1-(4,5-Diméthyl-1,3-thiazol-2-yl)méthanamine
Vue d'ensemble
Description
“1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C6H10N2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of “1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine” is not provided in the available resources.Chemical Reactions Analysis
Thiazoles, including “1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine”, can undergo various chemical reactions . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du thiazole, y compris la 1-(4,5-diméthyl-1,3-thiazol-2-yl)méthanamine, ont été étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour être efficaces contre une variété de souches bactériennes. Par exemple, le sulfathiazole, un composé apparenté, est utilisé comme médicament antimicrobien .
Activités antitumorales et cytotoxiques
La recherche a montré que les composés du thiazole peuvent présenter des activités antitumorales et cytotoxiques significatives. Certains dérivés du thiazole ont été synthétisés et testés contre des lignées cellulaires tumorales humaines, montrant des effets puissants sur les cellules cancéreuses .
Effets neuroprotecteurs
Les thiazoles sont également étudiés pour leurs propriétés neuroprotectrices. Ils jouent un rôle dans la synthèse de neurotransmetteurs comme l'acétylcholine, qui est essentiel au fonctionnement normal du système nerveux. Cela les rend précieux dans l'étude des maladies neurodégénératives .
Effets anti-inflammatoires et analgésiques
En raison de leurs activités anti-inflammatoires et analgésiques, les dérivés du thiazole sont des candidats potentiels pour le développement de nouveaux médicaments contre la douleur. Ils ont été observés pour réduire l'inflammation et soulager la douleur dans divers modèles .
Recherche antivirale
Les composés du thiazole ont montré un potentiel prometteur dans la recherche antivirale, certains dérivés présentant une activité anti-VIH. Cela ouvre des possibilités pour le développement de nouveaux médicaments antirétroviraux basés sur la structure du thiazole .
Tests de viabilité cellulaire
Dans le contexte de la biologie cellulaire, les dérivés du thiazole sont utilisés dans des tests pour évaluer la viabilité cellulaire. Le test MTT, par exemple, utilise un composé du thiazole pour mesurer le potentiel redox des cellules, ce qui est un indicateur de la santé et de la viabilité cellulaires .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. The compound’s thiazole ring structure allows it to participate in redox reactions, making it a potential candidate for antioxidant activity .
Cellular Effects
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it has been observed to enhance the proliferation of certain cell types by stimulating growth factor receptors .
Molecular Mechanism
The molecular mechanism of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular homeostasis. The compound also affects gene expression by interacting with transcription factors and modulating their activity. These interactions can result in the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression. In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time as it is metabolized and excreted from the body .
Dosage Effects in Animal Models
The effects of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle. These effects can lead to changes in metabolite levels and alterations in cellular energy production .
Transport and Distribution
Within cells and tissues, 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Binding proteins can also affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. Its activity and function can be influenced by its localization, with different effects observed in different subcellular compartments. For example, its presence in the mitochondria can enhance oxidative phosphorylation, while its presence in the nucleus can modulate gene expression .
Propriétés
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHCPDGYDNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640566 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89601-18-3 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)

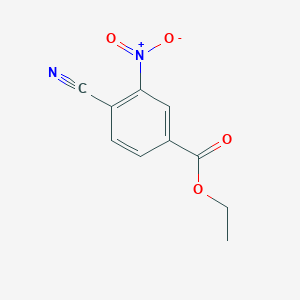
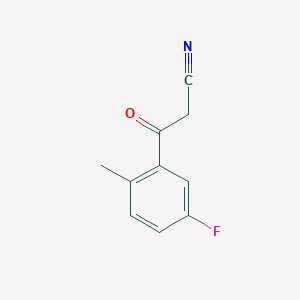
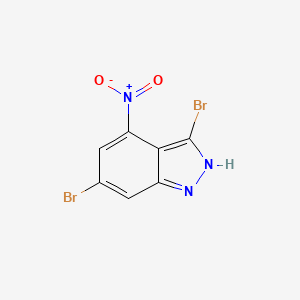
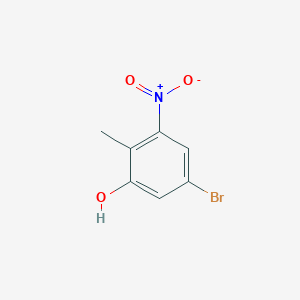

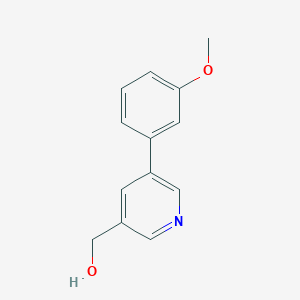
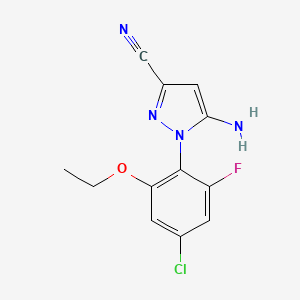
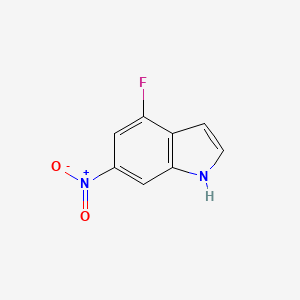
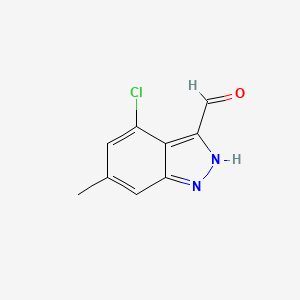
![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)

